2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that contains both pyrrolo and pyrimidinone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and agricultural sciences. The presence of the difluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a difluoromethylated pyrimidine precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrrolo[1,2-a]pyrimidinones with additional oxygen functionalities, while reduction can lead to the formation of partially or fully reduced derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may interact with pathways involved in cell signaling, apoptosis, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-1H-benzimidazole: Another difluoromethylated heterocycle with similar applications in medicinal chemistry.
5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: A compound with similar structural features and biological activities.
Uniqueness
2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific combination of pyrrolo and pyrimidinone moieties, which confer distinct chemical and biological properties. The presence of the difluoromethyl group further enhances its stability and activity, making it a valuable compound for various applications .
Biological Activity
2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound notable for its complex structure and potential applications in medicinal chemistry. This compound, with the molecular formula C9H10F2N2O and a molecular weight of 200.19 g/mol, has garnered attention due to its unique difluoromethyl group that enhances its reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The structural characteristics of this compound are critical to its biological activity. The presence of the difluoromethyl group is particularly significant as it influences the compound's interaction with various biological targets.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2060057-30-7 |
Molecular Formula | C9H10F2N2O |
Molecular Weight | 200.19 g/mol |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities. Preliminary studies suggest interactions with specific enzymes or cellular pathways that may lead to various therapeutic effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the difluoromethyl group enhances binding affinity to certain enzymes or receptors involved in disease processes.
Antimicrobial Activity
Studies have shown that derivatives of pyrrolo[1,2-a]pyrimidines display antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Potential
A study focused on pyrrolo[1,2-a]pyrimidine derivatives indicated that some compounds within this class exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The unique structural features of this compound suggest it may share similar properties .
Case Study 2: Antioxidant Properties
Research on related compounds has highlighted antioxidant activities through mechanisms such as DPPH radical scavenging assays. These findings suggest potential applications in mitigating oxidative stress-related diseases .
Comparative Analysis with Related Compounds
The following table compares the biological activities of structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one | C9H10F2N2O | Antimicrobial and anticancer potential |
6-Methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one | C9H10N4 | Potential therapeutic applications |
2-Aminopyrimidin-4-one derivatives | Varies | Diverse biological activities |
Properties
Molecular Formula |
C8H8F2N2O |
---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H8F2N2O/c9-8(10)5-4-7(13)12-3-1-2-6(12)11-5/h4,8H,1-3H2 |
InChI Key |
JXUASYVYGSYICP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CC(=O)N2C1)C(F)F |
Origin of Product |
United States |
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